5-Ethyl-2-(3-methoxyphenyl)-5-methylmorpholine
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Overview
Description
5-Ethyl-2-(3-methoxyphenyl)-5-methylmorpholine is a heterocyclic organic compound that features a morpholine ring substituted with ethyl, methoxyphenyl, and methyl groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-Ethyl-2-(3-methoxyphenyl)-5-methylmorpholine typically involves the reaction of 3-methoxybenzaldehyde with ethylamine and formaldehyde under acidic conditions to form the intermediate Schiff base. This intermediate is then cyclized in the presence of a suitable catalyst to yield the desired morpholine derivative. The reaction is usually carried out in an organic solvent such as ethanol or methanol at elevated temperatures.
Industrial Production Methods
Industrial production of this compound may involve continuous flow processes to ensure high yield and purity. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and pH can optimize the production process. Additionally, purification techniques like crystallization, distillation, and chromatography are employed to isolate the final product.
Chemical Reactions Analysis
Types of Reactions
5-Ethyl-2-(3-methoxyphenyl)-5-methylmorpholine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions using hydrogen gas and a metal catalyst (e.g., palladium on carbon) can convert the compound to its corresponding amine derivatives.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Hydrogen gas with palladium on carbon as a catalyst.
Substitution: Halogenation using bromine or chlorination using chlorine gas in the presence of a Lewis acid catalyst.
Major Products Formed
Oxidation: Formation of ketones or carboxylic acids.
Reduction: Formation of amine derivatives.
Substitution: Formation of halogenated aromatic compounds.
Scientific Research Applications
5-Ethyl-2-(3-methoxyphenyl)-5-methylmorpholine has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.
Medicine: Explored for its potential use in drug development, particularly in the design of novel therapeutic agents.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of 5-Ethyl-2-(3-methoxyphenyl)-5-methylmorpholine involves its interaction with specific molecular targets, such as enzymes or receptors, in biological systems. The compound may exert its effects by binding to these targets and modulating their activity, leading to various physiological responses. The exact pathways and molecular targets involved depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
Similar Compounds
5-Ethyl-2-methylpyridine: A structurally similar compound with a pyridine ring instead of a morpholine ring.
3-Methoxybenzaldehyde: A precursor in the synthesis of 5-Ethyl-2-(3-methoxyphenyl)-5-methylmorpholine.
Ethylamine: Another precursor used in the synthesis process.
Uniqueness
This compound is unique due to its specific substitution pattern on the morpholine ring, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for research and development in various scientific fields.
Properties
Molecular Formula |
C14H21NO2 |
---|---|
Molecular Weight |
235.32 g/mol |
IUPAC Name |
5-ethyl-2-(3-methoxyphenyl)-5-methylmorpholine |
InChI |
InChI=1S/C14H21NO2/c1-4-14(2)10-17-13(9-15-14)11-6-5-7-12(8-11)16-3/h5-8,13,15H,4,9-10H2,1-3H3 |
InChI Key |
RBJSZLPYVDYIAO-UHFFFAOYSA-N |
Canonical SMILES |
CCC1(COC(CN1)C2=CC(=CC=C2)OC)C |
Origin of Product |
United States |
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